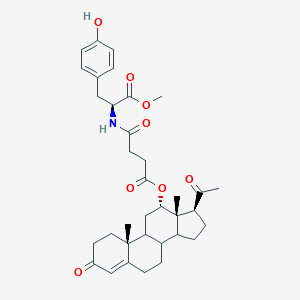
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride (DPDPE) is a synthetic opioid peptide that acts as a selective agonist for the delta-opioid receptor. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride acts as a selective agonist for the delta-opioid receptor, which is primarily located in the brain and spinal cord. Activation of this receptor produces a variety of effects, including pain relief, sedation, and euphoria.
Biochemische Und Physiologische Effekte
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride has been shown to produce a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular signaling pathways. The compound has also been shown to produce analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride is a useful tool for studying the delta-opioid receptor and its effects on various physiological processes. The compound is relatively stable and can be easily synthesized, making it a convenient tool for laboratory experiments. However, it is important to note that N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride is a synthetic opioid peptide and should be used with caution in laboratory settings.
Zukünftige Richtungen
There are many potential future directions for research on N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride and the delta-opioid receptor. One area of interest is the development of novel therapeutic agents that target this receptor for the treatment of pain, addiction, and other conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride and its potential applications in scientific research.
Synthesemethoden
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of N,N-diethylglycine with diphenylalanine, followed by deprotection and purification to yield the final product.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride has been used extensively in scientific research to study the delta-opioid receptor and its role in pain modulation, addiction, and other physiological processes. The compound has also been investigated as a potential therapeutic agent for a variety of conditions, including depression, anxiety, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
101418-45-5 |
|---|---|
Produktname |
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride |
Molekularformel |
C18H25ClN2 |
Molekulargewicht |
304.9 g/mol |
IUPAC-Name |
diethyl-[2-(N-phenylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2.ClH/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
InChI-Schlüssel |
PTFOPRJKELEUPW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Synonyme |
2-(diphenylamino)ethyl-diethyl-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)



![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)



![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)


![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)